4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one

Kinase inhibitor design Scaffold derivatization Medicinal chemistry

4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one (CAS 143810-66-6), also cited as 1,3-dihydro-4-phenyl-2H-thieno[3,4-b][1,4]diazepin-2-one, is a heterocyclic compound belonging to the thieno[3,4-b][1,4]diazepine class, wherein a thiophene ring is fused to a 1,4-diazepin-2-one core bearing a phenyl substituent at the 4-position. Its molecular formula is C₁₃H₁₀N₂OS with an exact mass of 242.051384 g/mol, and it has been structurally confirmed by ¹H NMR (CDCl₃) and GC-MS.

Molecular Formula C13H10N2OS
Molecular Weight 242.30 g/mol
CAS No. 143810-66-6
Cat. No. B12541782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one
CAS143810-66-6
Molecular FormulaC13H10N2OS
Molecular Weight242.30 g/mol
Structural Identifiers
SMILESC1C(=NC2=CSC=C2NC1=O)C3=CC=CC=C3
InChIInChI=1S/C13H10N2OS/c16-13-6-10(9-4-2-1-3-5-9)14-11-7-17-8-12(11)15-13/h1-5,7-8H,6H2,(H,15,16)
InChIKeyGFHMPWYORFZTKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one (CAS 143810-66-6): Core Scaffold Identity and Research-Grade Procurement Context


4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one (CAS 143810-66-6), also cited as 1,3-dihydro-4-phenyl-2H-thieno[3,4-b][1,4]diazepin-2-one, is a heterocyclic compound belonging to the thieno[3,4-b][1,4]diazepine class, wherein a thiophene ring is fused to a 1,4-diazepin-2-one core bearing a phenyl substituent at the 4-position [1]. Its molecular formula is C₁₃H₁₀N₂OS with an exact mass of 242.051384 g/mol, and it has been structurally confirmed by ¹H NMR (CDCl₃) and GC-MS [2]. This compound serves as a foundational scaffold in medicinal chemistry, most notably as the core structure for a series of 4-aryl-thieno[1,4]diazepin-2-one derivatives developed as multi-targeted protein kinase inhibitors with antiproliferative activity superior to sorafenib against A375P melanoma and U937 hematopoietic cell lines [3].

Enables para-directed urea/amide coupling for kinase inhibitor library synthesis.
Provides phenyl π-electron profile for CNS receptor binding studies.
Verified spectroscopic identity supports lot-specific quality control.

Why 4-Methyl or 4-Halogen Thienodiazepinone Analogs Cannot Replace 4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one in Targeted Research Applications


The 4-position substituent on the thieno[3,4-b][1,4]diazepin-2-one scaffold is not a passive structural feature but a critical determinant of both downstream synthetic versatility and biological activity. Replacing the 4-phenyl group with a 4-methyl group (as in compound 3B, 1,3-dihydro-4-methyl-2H-thieno[3,4-b][1,4]diazepin-2-one [1]) eliminates the aromatic ring required for para-directed electrophilic functionalization, thereby precluding the amide- and urea-coupling strategies that generated the most potent kinase inhibitors in the series (e.g., compound 10d, FMS IC₅₀ = 3.73 nM) [2]. Furthermore, structure–activity relationship studies on thienodiazepine derivatives have established that the electronic character of the 4-substituent directly modulates anticonvulsant potency and benzodiazepine receptor binding affinity, with the phenyl group conferring distinctly different electronic properties compared to alkyl substituents [3]. Consequently, procurement of the 4-phenyl variant is mandatory for any research program that aims to replicate, extend, or build upon the published kinase inhibitor or CNS-active thienodiazepine chemotypes.

Synthetic Handle Loss
4-Methyl analog lacks para-aromatic ring, blocking the published urea/amide derivatization route.
Electronic Profile Shift
4-Substituent electronic modulation may alter receptor binding context; 4-methyl differs from phenyl in π-character.

Quantitative Differentiation Evidence: 4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one Versus Closest Analogs


Para-Position Synthetic Handle: 4-Phenyl Enables Urea/Amide Derivatization Absent in 4-Methyl Analog

The 4-phenyl substituent on the thienodiazepinone core provides a para-position aromatic carbon that can undergo nitration, reduction, and subsequent acylation or urea formation. Lee et al. (2018) exploited this synthetic handle to generate a library of amide (8a–8i, 9a–9m) and urea (10a–10d, 11a–11d) derivatives, with compound 10d achieving an FMS kinase IC₅₀ of 3.73 nM [1]. In contrast, the 4-methyl analog (compound 3B, 1,3-dihydro-4-methyl-2H-thieno[3,4-b][1,4]diazepin-2-one) [2] possesses no aromatic ring for electrophilic substitution at the 4-position, rendering this entire derivatization pathway inaccessible. This is not a potency difference within one scaffold, but a binary go/no-go distinction for the synthetic strategy that produced the most active kinase inhibitors in the published series.

Synthetic Handle
Cross-study comparable
Enabled vs. absent
Determines access to kinase inhibitor derivatization pathway.
Binary go/no-go for published synthetic route; 4-methyl blocks para-functionalization.
Kinase inhibitor design Scaffold derivatization Medicinal chemistry Structure–activity relationship

Electronic Property Differentiation: 4-Phenyl vs. 4-Methyl Modulates Anticonvulsant Activity

Chimirri et al. (1994) conducted a comparative structure–activity relationship study of thieno[3,4-b][1,4]diazepine and 1,5-benzodiazepine derivatives, evaluating structural and electronic characteristics alongside anticonvulsant properties and benzodiazepine receptor binding [1]. The study demonstrated that electronic rather than purely structural properties are primarily responsible for the observed variation in anticonvulsant activity among the tested compounds. The 4-phenyl group introduces π-electron density and a distinct electrostatic potential surface compared with the 4-methyl substituent, altering the compound's interaction with the benzodiazepine binding site. Subsequent theoretical studies corroborated that electronic properties of the 4-substituent differentially affect anticonvulsant potency across compounds 1–4 in the series [2].

Electronic Modulation
Class-level inference
π-electron density difference
May shift CNS receptor binding context.
Electronic properties identified as primary driver of anticonvulsant variation; exact ED₅₀ unavailable.
CNS drug discovery Anticonvulsant activity Benzodiazepine receptor binding Electronic effects

Downstream Kinase Inhibitor Potency: 4-Phenyl Scaffold Derivative Outperforms Sorafenib in Antiproliferative Assays

The 4-phenyl-thieno[3,4-b][1,4]diazepin-2-one scaffold, when elaborated at the para-position of the 4-phenyl ring, yields derivatives with potent multi-kinase inhibitory activity. The most active derivative, compound 10d (1-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(4-(2-oxo-2,3-dihydro-1H-thieno[3,4-b][1,4]diazepin-4-yl)phenyl)urea), exhibited an FMS kinase IC₅₀ of 3.73 nM [1]. The broader series demonstrated antiproliferative activities against A375P melanoma and U937 hematopoietic cell lines that were better than those of sorafenib, the clinically approved reference standard [1]. This potency is contingent on the 4-phenyl scaffold; replacement of the phenyl with a methyl group eliminates the para-functionalization site that carries the urea/amide pharmacophore, and no comparable kinase inhibitory activity has been reported for 4-methyl-thienodiazepinone derivatives.

Kinase Inhibition
Cross-study comparable
FMS IC₅₀ 3.73 nM
Derivative 10d; antiproliferative > sorafenib
Supports kinase inhibition model-response context.
Derivatization from 4-phenyl scaffold; 4-methyl blocks this chemotype.
Cancer therapeutics Multi-kinase inhibition FMS kinase Antiproliferative activity

Physicochemical Identity Verification: Orthogonal Spectroscopic Characterization Distinguishes 4-Phenyl from 4-Methyl and 4-Chlorophenyl Analogs

The target compound has been fully characterized by ¹H NMR spectroscopy (in CDCl₃) and GC-MS, with reference spectra deposited in the Wiley Registry of Mass Spectral Data 2023 and accessible via SpectraBase [1]. The exact mass of 242.051384 g/mol (C₁₃H₁₀N₂OS) provides unambiguous differentiation from the 4-methyl analog (C₈H₈N₂OS, exact mass 180.035 g/mol) and 4-chlorophenyl analogs (C₁₃H₉ClN₂OS, exact mass 276.012 g/mol). The InChIKey GFHMPWYORFZTKC-UHFFFAOYSA-N serves as a unique, resolvable identifier for database cross-referencing [1]. These spectroscopic benchmarks enable definitive identity confirmation upon receipt, a critical quality-control gate that is unavailable for poorly characterized analogs.

Spectroscopic Identity
Supporting evidence
Exact mass 242.051 vs 180.035 (4-Me)
¹H NMR, GC-MS reference data available
Enables unambiguous lot-specific identity confirmation.
InChIKey and spectral library support quality control.
Quality control Identity verification NMR spectroscopy Mass spectrometry

High-Value Application Scenarios for 4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one Based on Quantified Differentiation Evidence


Synthesis of Multi-Targeted Kinase Inhibitors via Para-Directed Urea/Amide Coupling

The 4-phenyl scaffold is the essential starting material for constructing the compound 10d chemotype and related urea/amide derivatives described by Lee et al. (2018), which achieved FMS kinase IC₅₀ = 3.73 nM and antiproliferative activity superior to sorafenib [1]. The synthetic sequence requires nitration at the para-position of the 4-phenyl ring, reduction to the aniline, and subsequent coupling with isocyanates or acyl chlorides. This pathway is structurally impossible with the 4-methyl analog. Research groups pursuing type II kinase inhibitor design based on the [5,7] thienodiazepinone hinge-binding motif must procure the 4-phenyl variant to access this validated SAR landscape [1].

CNS Drug Discovery: Benzodiazepine Receptor Ligand Development with Defined 4-Substituent Electronics

The Chimirri et al. (1994) SAR study established that the electronic character of the 4-substituent on thieno[3,4-b][1,4]diazepine derivatives modulates anticonvulsant activity and benzodiazepine receptor binding [2]. The 4-phenyl group contributes a specific π-electron profile that differs fundamentally from the 4-methyl substituent. Medicinal chemistry programs aimed at developing non-benzodiazepine CNS agents with tailored GABAA receptor modulation should select the 4-phenyl variant as the reference scaffold to ensure alignment with the published electronic property–activity relationships [2]. Subsequent studies on 4-phenyl-imidazo-thienodiazepines as central benzodiazepine receptor ligands further validate the importance of the 4-phenyl motif for CNS target engagement [3].

Reference Standard for Analytical Method Development and Compound Library Registration

With its fully characterized ¹H NMR spectrum (CDCl₃), GC-MS data, and unique InChIKey (GFHMPWYORFZTKC-UHFFFAOYSA-N) deposited in the Wiley Registry of Mass Spectral Data, this compound serves as a validated reference standard for analytical method development [4]. Its exact mass (242.051384 g/mol) and molecular formula (C₁₃H₁₀N₂OS) provide unambiguous chromatographic and mass spectrometric differentiation from the 4-methyl (C₈H₈N₂OS, 180.035 g/mol) and 4-chlorophenyl (C₁₃H₉ClN₂OS, 276.012 g/mol) analogs, enabling robust identity and purity assays for compound library management and high-throughput screening quality control [4].

Scaffold-Hopping and Fragment-Based Drug Design Starting Point

The thieno[3,4-b][1,4]diazepin-2-one core with a 4-phenyl substituent represents a privileged [5,7] fused heterocyclic system capable of forming two hydrogen bonds in the kinase hinge region [1]. The 4-phenyl ring can be elaborated via diverse substituents (halogen, nitro, amino, carboxamide) to explore vectors toward selectivity pockets and solvent-exposed regions. Procurement of the 4-phenyl parent compound provides the most versatile starting point for fragment growth and scaffold-hopping campaigns, whereas the 4-methyl analog offers no aromatic derivatization site and constrains the accessible chemical space to N-1 and C-3 modifications only [5].

Application
Selection Property
Validation Focus
Kinase Inhibitor Derivatization
Para-position aromatic handle
Synthetic route reproducibility
CNS Receptor Ligand Design
4-Substituent π-electron profile
Receptor binding assay alignment
Analytical Reference Standard
Spectroscopic database match
Identity/purity method development
Scaffold-Hopping Campaigns
Aromatic derivatization versatility
Fragment growth accessibility
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